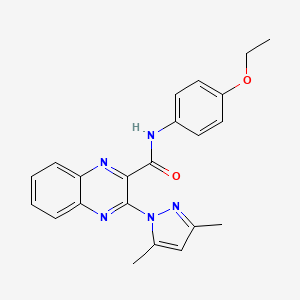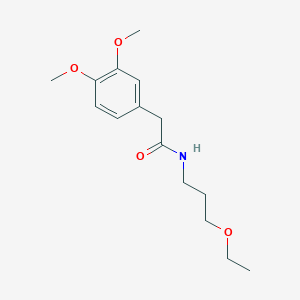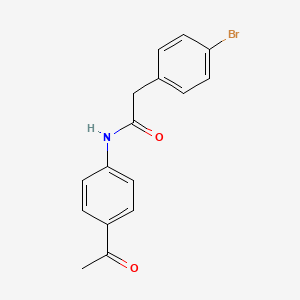
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide
Vue d'ensemble
Description
The compound "3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide" represents a class of quinoxaline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Quinoxaline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antiproliferative, and anticancer activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization reactions and the condensation of diketones with diamines or the reaction of halogenated quinoxalines with amines. For example, compounds like ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate have been synthesized through reactions involving ethoxymethylenecyanoacetate and subsequent hydrolysis and acetylation steps to modify the quinoxaline core structure (Holla et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines and similar compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds show potent cytotoxic effects, with some having IC50 values less than 10 nM, indicating their potential as effective cancer treatments (Deady et al., 2003).
Pharmacological Applications
Quinoxaline carboxamides have been discovered as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is crucial for developing treatments for diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Antimicrobial Applications
Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents. These compounds have been synthesized and tested for their antibacterial and antifungal activities, with promising results against various pathogens (Holla et al., 2006).
Material Science Applications
Polyamides containing the quinoxaline moiety have been synthesized, characterized by their solubility, thermal stability, and other properties. These materials have potential applications in various fields due to their excellent thermal stability and solubility in polar aprotic solvents (Patil et al., 2011).
Anticancer and Antimicrobial Derivatives
Synthesis and characterization of various derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been conducted, demonstrating substantial in vitro antibacterial activity. This research contributes to developing novel compounds for treating infections and possibly cancer (Idrees et al., 2020).
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-17-11-9-16(10-12-17)23-22(28)20-21(27-15(3)13-14(2)26-27)25-19-8-6-5-7-18(19)24-20/h5-13H,4H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWWFVTVPHKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)


![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)